molecular formula C5H10O5 B161081 alpha-D-lyxopyranose CAS No. 130606-21-2

alpha-D-lyxopyranose

Cat. No. B161081
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-STGXQOJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-lyxopyranose is a monosaccharide sugar that is commonly found in nature. It is a vital component in many biological processes and has a wide range of applications in scientific research. The purpose of

Scientific Research Applications

Computational Studies and NMR Analysis

Alpha-D-Lyxopyranose has been a subject of computational studies, particularly in the context of its NMR chemical shifts. Research by Taubert, Konschin, & Sundholm (2005) utilized ab initio and density-functional theory levels to analyze the (13)C NMR chemical shifts for alpha-D-lyxopyranose. These studies contribute to the understanding of carbohydrate structure and behavior in different environments.

Synthesis and Biological Evaluation

The synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides, including alpha-D-lyxopyranose, have been explored for their antiviral properties. Gosselin et al. (1987) studied these compounds for their activity against various RNA and DNA viruses, highlighting their potential in antiviral therapy.

Conformational Behavior Studies

The conformational behavior of D-Lyxose, closely related to alpha-D-lyxopyranose, in different phases has been studied by Calabrese et al. (2019). This research provides insights into the structural preferences of monosaccharides like alpha-D-lyxopyranose in various environments, which is crucial for understanding their biological interactions.

Antitumor Activity

Research has also focused on the antitumor activities of compounds related to alpha-D-lyxopyranose. Fuchs, Horton, Weckerle, & Winter-Mihaly (1979) synthesized daunorubicin analogues with 2,6-dideoxy-hexopyranosyl residues, revealing their effectiveness in antitumor testing.

Nucleotide Pairing Systems

The study of nucleotide pairing systems involving L-alpha-lyxopyranosyl is another area of interest. Reck et al. (1999) explored this system, showing its efficiency in base-pairing despite a shorter backbone compared to traditional systems, which could have implications for understanding genetic information transfer.

Immunomodulatory Effects

The potential of alpha-D-lyxopyranose-related compounds as immunomodulatory agents has been investigated. Andjelkovic et al. (1999) examined the use of alphacalcidiol, derived from Vitamin D analogues, in rheumatoid arthritis patients, suggesting its effectiveness as an immunomodulatory agent.

In Vitro Antitumor Activity

The oligosaccharide BBPW-2, isolated from Bombyx batryticatus and structurally related to alpha-D-lyxopyranose, showed significant in vitro antitumor activity against several cancer cell lines. Jiang et al. (2014) highlighted its potential as a chemotherapeutic drug.

Cross-Pairing in Oligonucleotides

The cross-pairing efficiency among different pentopyranosyl (4'-->2') oligonucleotide systems, including L-alpha-lyxo, was studied by Jungmann et al. (1999). This research provides a deeper understanding of the structural factors influencing informational oligonucleotide systems.

Alpha-Lipoic Acid and Cancer Therapy

The apoptotic effects of alpha-lipoic acid on hepatoma cells were studied by Simbula et al. (2007). This research suggests its potential use in liver cancer therapy due to its capacity to induce apoptosis in cancer cells.

properties

CAS RN

130606-21-2

Product Name

alpha-D-lyxopyranose

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4S,5R)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5+/m1/s1

InChI Key

SRBFZHDQGSBBOR-STGXQOJASA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O

SMILES

C1C(C(C(C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

synonyms

alpha-Lyxopyranose (9CI)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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